molecular formula C11H22O2 B14012354 7-Hydroxy-7-methyldecan-4-one CAS No. 14281-58-4

7-Hydroxy-7-methyldecan-4-one

Cat. No.: B14012354
CAS No.: 14281-58-4
M. Wt: 186.29 g/mol
InChI Key: HBVNIHHSIHEIKC-UHFFFAOYSA-N
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Description

7-Hydroxy-7-methyldecan-4-one is an organic compound with a molecular formula of C11H22O2 It is a ketone with a hydroxyl group and a methyl group attached to the decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-7-methyldecan-4-one can be achieved through several methods. One common approach involves the oxidation of 7-methyldecan-4-ol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Another method involves the aldol condensation of 4-decanone with formaldehyde, followed by reduction of the resulting product to yield this compound. This reaction requires a strong base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-7-methyldecan-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.

Major Products Formed

    Oxidation: 7-Methyldecan-4-one, 7-methyldecanoic acid.

    Reduction: 7-Hydroxy-7-methyldecan-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Hydroxy-7-methyldecan-4-one has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-7-methyldecan-4-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Hydroxy-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-7-methylnonan-4-one

Uniqueness

7-Hydroxy-7-methyldecan-4-one is unique due to its specific combination of functional groups and chain length. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.

Properties

CAS No.

14281-58-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

7-hydroxy-7-methyldecan-4-one

InChI

InChI=1S/C11H22O2/c1-4-6-10(12)7-9-11(3,13)8-5-2/h13H,4-9H2,1-3H3

InChI Key

HBVNIHHSIHEIKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CCC(C)(CCC)O

Origin of Product

United States

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